molecular formula C12H9ClO2 B3261031 2-Hydroxy-4'-chlorodiphenyl ether CAS No. 3380-46-9

2-Hydroxy-4'-chlorodiphenyl ether

Cat. No. B3261031
CAS RN: 3380-46-9
M. Wt: 220.65 g/mol
InChI Key: IFUWFRSMPFMYOR-UHFFFAOYSA-N
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Description

2-Hydroxy-4’-chlorodiphenyl ether is an organic compound that contains an oxygen atom bonded to two different alkyl or aryl groups . It is a halogenated diphenyl ether and is considered an estrogenic contaminant .


Molecular Structure Analysis

The molecular formula of 2-Hydroxy-4’-chlorodiphenyl ether is C12H9ClO . The structure includes a chlorinated phenyl group and a phenyl group connected by an ether linkage .


Chemical Reactions Analysis

Ethers, including 2-Hydroxy-4’-chlorodiphenyl ether, are generally unreactive. The most common reaction of ethers is the cleavage of the C-O bond by strong acids . In the presence of a strong acid, the ether oxygen is protonated to form a good leaving group, which can be eliminated as part of an SN2, SN1, or E1 reaction mechanism .


Physical And Chemical Properties Analysis

Ethers, including 2-Hydroxy-4’-chlorodiphenyl ether, have a net dipole moment due to the polarity of C-O bonds . They are generally colorless, pleasant smelling, volatile liquids . Ethers containing up to 3 carbon atoms are soluble in water, due to their ability to form hydrogen bonds with water molecules .

Scientific Research Applications

Metabolism and Transformation

  • Metabolic Pathways in Rats

    Chlorodiphenyl ethers, including 2-Hydroxy-4'-chlorodiphenyl ether, undergo metabolic processes in rats primarily through aromatic hydroxylation and minorly via ether bond scission. Specifically, hydroxylation occurs ortho and meta to the ether bond, leading to the formation of various metabolites, including 'predioxins' (Tulp, Sundström, Martron, & Hutzinger, 1979).

  • Degradation by Fungi

    The white-rot fungi Trametes versicolor can oxidize this compound, transforming it into hydroxylated and ring-cleavage products, demonstrating a potential application in bioremediation (Hundt, Jonas, Hammer, & Schauer, 1999).

Chemical Analysis and Identification

  • Protecting Group in Chemistry

    4-Chlorophenyl ether, related to this compound, has been utilized as a protecting group for hydroxy functions in chemical syntheses, indicating its utility in organic chemistry (Otsuka, Yamamoto, & Fukase, 2018).

  • Identification Techniques

    Advances in gas chromatography-mass spectrometry have enabled the precise identification of hydroxylated metabolites of chlorodiphenyl ethers, enhancing our understanding of their chemical behavior and potential environmental impacts (Tulp & Hutzinger, 1978).

Environmental Biodegradation

Synthesis and Technological Applications

  • Synthesis Techniques: Efficient synthesis methods for chloro-o-hydroxyldiphenyl ethers, which include compounds like this compound, have been developed, highlighting their application in disinfectants and health care products (Zhang Ming, 2008).

Mechanism of Action

While specific information on the mechanism of action of 2-Hydroxy-4’-chlorodiphenyl ether is not available, a study on a related compound, 2-hydroxy-4-methoxybenzaldehyde, reveals its antibacterial efficacy against Staphylococcus aureus .

Safety and Hazards

The safety data sheet for a related compound, 4-Chlorodiphenyl ether, indicates that it is considered hazardous by the 2012 OSHA Hazard Communication Standard . It may cause skin irritation, serious eye damage, and may have effects on the respiratory system .

Future Directions

One study suggests that the white-rot fungi Trametes versicolor can oxidize diphenyl ether and its halogenated derivatives, including 4-chlorodiphenyl ether . This suggests potential future directions for the bioremediation of such compounds.

properties

IUPAC Name

2-(4-chlorophenoxy)phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9ClO2/c13-9-5-7-10(8-6-9)15-12-4-2-1-3-11(12)14/h1-8,14H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFUWFRSMPFMYOR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)O)OC2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9ClO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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